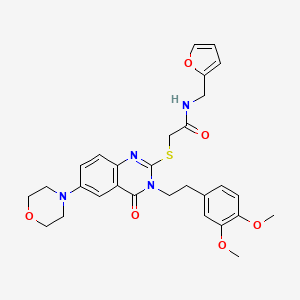

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

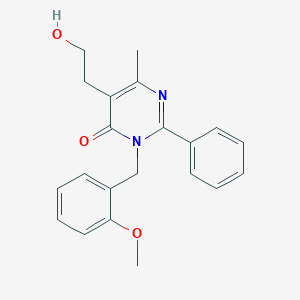

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine, also known as AOTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AOTA is a member of the oxazole family, which is known for its diverse biological activities.

Aplicaciones Científicas De Investigación

Tautomeric Stability and Structural Analysis

Research on N-allyl derivatives highlights the stability of tautomeric forms and their structural characteristics in both solution and solid states. The study of N-allyl derivatives, including 2-N-allyl compounds, via 1H, 13C, 15N NMR spectroscopy, X-ray diffraction, and DFT computations, demonstrates the prevalence of the egzo-amino tautomeric form across different environments. This stability is crucial for understanding the reactivity and potential applications of such compounds in synthetic chemistry (Strzemecka et al., 2003).

Synthetic Applications

Transition Metal Catalysis : A method for synthesizing N-aryl, N-tosyl, and N-alkyl pyrrolines from allyl alcohols and amines through palladium-catalyzed allylation and subsequent ring-closing metathesis has been developed. This process highlights the utility of N-allyl compounds in forming complex heterocycles, which are valuable in various chemical syntheses (Sawadjoon & Samec, 2011).

Asymmetric Allylic Amination : The asymmetric synthesis of allylic amines, including those derived from N-allyl compounds, plays a significant role in producing stereochemically complex molecules. Such processes are fundamental in creating intermediates for pharmaceuticals and bioactive molecules, emphasizing the versatility of N-allyl compounds in stereoselective synthesis (Grange et al., 2016).

Alkene Oxyamination : The use of N-allyl compounds in alkene oxyamination reactions to generate pyrrolidines and isoxazolidines showcases their application in forming nitrogen-containing heterocycles. This metal-free approach, utilizing malonoyl peroxides, provides a pathway to diversely functionalized heterocycles, which are of interest in medicinal chemistry and materials science (Alamillo-Ferrer et al., 2018).

Propiedades

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)17-11-7-15(3)8-12-17)22-18(25-19)16-9-5-14(2)6-10-16/h4-12,21H,1,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNAPLQOGLRKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

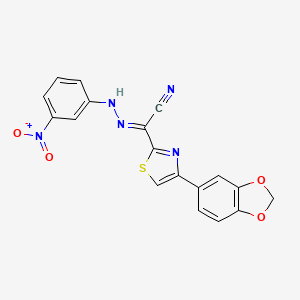

![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)

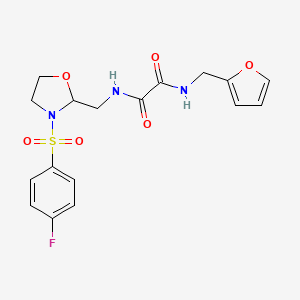

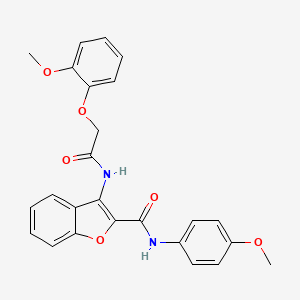

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)

![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)

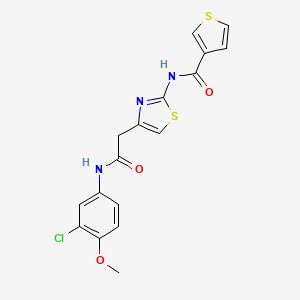

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2808138.png)